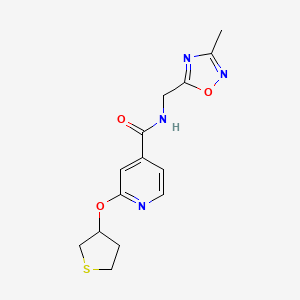

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

CAS No.: 2034430-23-2

Cat. No.: VC4557880

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034430-23-2 |

|---|---|

| Molecular Formula | C14H16N4O3S |

| Molecular Weight | 320.37 |

| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C14H16N4O3S/c1-9-17-13(21-18-9)7-16-14(19)10-2-4-15-12(6-10)20-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) |

| Standard InChI Key | PDJDKQLRJTUWSY-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |

Introduction

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic molecule designed for potential pharmaceutical applications. It belongs to the class of oxadiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific molecular structure of this compound integrates a 1,2,4-oxadiazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group.

Structural Characteristics

The molecular structure of this compound can be detailed as follows:

-

Core Structure: A 1,2,4-oxadiazole ring substituted with a methyl group at position 3.

-

Functional Groups:

-

A tetrahydrothiophene group attached via an ether linkage.

-

An isonicotinamide moiety providing potential hydrogen bonding sites.

-

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | Approximately 293.34 g/mol |

| Functional Groups | Amide, ether, thiophene |

| Key Rings | Oxadiazole, thiophene |

Synthesis

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves:

-

Preparation of the Oxadiazole Ring: Condensation reactions involving hydrazides and carboxylic acids or their derivatives.

-

Etherification: Introduction of the tetrahydrothiophene moiety via nucleophilic substitution.

-

Amidation: Coupling of the oxadiazole intermediate with isonicotinic acid or its derivatives under amide-bond-forming conditions.

Biological Activity

Oxadiazole derivatives have been extensively studied for their pharmacological properties. Based on related compounds:

-

Antimicrobial Potential: The oxadiazole ring is known to disrupt microbial cell walls or DNA synthesis.

-

Anti-inflammatory Effects: Similar molecules have demonstrated inhibition of pro-inflammatory mediators like COX enzymes.

-

Neuroprotective Properties: Compounds with isonicotinamide groups have shown promise in treating neurodegenerative disorders such as Alzheimer's disease by modulating tau protein aggregation .

Applications in Drug Development

This compound could serve as a lead molecule for drug development in the following areas:

-

Neurodegenerative Disorders: The structural components suggest potential efficacy against tauopathies such as Alzheimer's disease .

-

Antimicrobial Agents: The combination of oxadiazole and thiophene moieties enhances its likelihood of antimicrobial activity .

-

Cancer Research: Oxadiazoles have shown cytotoxic effects on various cancer cell lines due to their ability to interact with DNA and proteins .

Analytical Data

Analytical techniques used to confirm the structure and purity include:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to the oxadiazole and thiophene groups.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Provides detailed structural data for solid-state forms.

| Technique | Key Findings |

|---|---|

| NMR | Chemical shifts for methyl and amide protons |

| MS | Molecular ion peak at ~293 m/z |

| XRD | Crystalline structure confirmation |

Future Research Directions

Further studies are recommended to explore:

-

Pharmacokinetics and Toxicology: To determine its safety profile in vivo.

-

Structure–Activity Relationship (SAR): To optimize biological activity by modifying substituents.

-

Molecular Docking Studies: To predict binding affinities with target proteins such as enzymes involved in Alzheimer's pathology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume